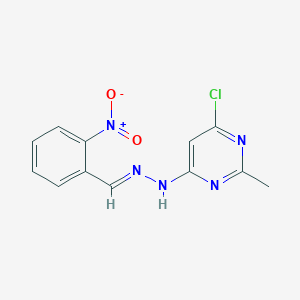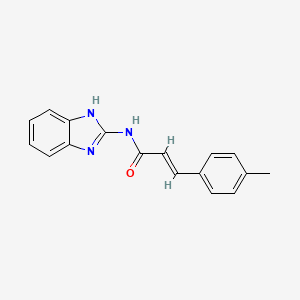![molecular formula C16H20N2OS B5881043 N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide, also known as DMTP, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of N-phenylthiourea derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells.
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide also inhibits viral DNA synthesis and viral protein expression by binding to the viral DNA polymerase and reverse transcriptase enzymes. This prevents the replication of the virus and the production of new viral particles.
Biochemical and Physiological Effects:
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized in the liver and excreted in the urine. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide does not affect the normal cell division of non-cancerous cells, which makes it a potential selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide is its broad-spectrum antitumor and antiviral activity. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to be effective against a wide range of cancer cell lines and viruses. Another advantage is its low toxicity and minimal side effects.
One of the limitations of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide is its poor solubility in water, which makes it difficult to administer in vivo. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide also has a short half-life, which limits its effectiveness in vivo. These limitations can be overcome by using prodrug formulations and nanoparticle delivery systems.
Orientations Futures
There are several future directions for the research on N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide. One direction is the development of prodrug formulations and nanoparticle delivery systems to improve its solubility and half-life. Another direction is the investigation of the synergistic effects of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide with other anticancer and antiviral agents. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide can also be further modified to improve its potency and selectivity towards cancer and viral cells. Finally, the in vivo efficacy of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide needs to be evaluated in animal models and clinical trials to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide can be synthesized by reacting 4-(diethylamino)-2-methylphenylamine with thiophene-2-carbonyl chloride in the presence of a base. The reaction yields N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide as a white crystalline solid with a melting point of 155-157°C. The purity and yield of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antitumor activity. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide also induces apoptosis, or programmed cell death, in cancer cells.
Another area of research is the antiviral activity of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to inhibit the replication of several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. The mechanism of action involves the inhibition of viral DNA synthesis and viral protein expression.
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide also possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This makes N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-18(5-2)13-8-9-14(12(3)11-13)17-16(19)15-7-6-10-20-15/h6-11H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOFYZPLHMATNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-2-methylphenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)


![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)

hydrazone](/img/structure/B5881073.png)